4-[(2-fluorobenzyl)sulfanyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclopenta[d]pyrimidin-2-one core, which is modified with a 2-fluorophenylmethylsulfanyl group and an oxolan-2-ylmethyl group. These modifications confer specific chemical and biological properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds, fluorinated aromatic compounds, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
- 1-Fluoro-2-(methylsulfonyl)benzene
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole
Uniqueness
4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H21FN2O2S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C19H21FN2O2S/c20-16-8-2-1-5-13(16)12-25-18-15-7-3-9-17(15)22(19(23)21-18)11-14-6-4-10-24-14/h1-2,5,8,14H,3-4,6-7,9-12H2 |
InChI Key |
HFBWYJDXAIDKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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